1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

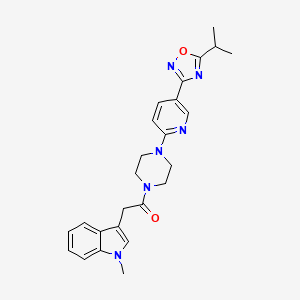

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with various biological targets, including enzymes and receptors involved in cancer progression and neuropharmacology. The oxadiazole moiety is particularly noted for its role in enhancing biological activity.

- Inhibition of Kinases : Preliminary studies indicate that compounds with oxadiazole derivatives can inhibit specific kinases associated with cancer cell proliferation. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-cancer properties .

- Apoptotic Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades. This suggests a potential mechanism where the compound promotes programmed cell death in malignancies .

- Neuropharmacological Effects : The piperazine and indole components of the compound suggest possible interactions with neurotransmitter systems, potentially offering neuroprotective effects or influencing mood disorders .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of related compounds and derivatives:

Pharmacokinetics

Pharmacokinetic studies reveal that related compounds have favorable absorption and distribution characteristics, which are crucial for their effectiveness as potential therapeutic agents. For example, compounds similar to this one have shown good oral bioavailability and favorable half-lives in preclinical models .

Aplicaciones Científicas De Investigación

The compound 1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention in various scientific fields, particularly medicinal chemistry and materials science. This article explores its applications based on current research findings.

Medicinal Chemistry

The compound exhibits promising properties for medicinal applications:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds can exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring enhances the compound's interaction with biological targets.

- Anticancer Potential : Compounds containing indole and oxadiazole moieties have been investigated for their anticancer properties. The structural similarity to known anticancer agents suggests that this compound could serve as a lead in developing new cancer therapies.

Materials Science

The unique chemical structure allows for the exploration of this compound in materials science:

- Polymer Development : The integration of oxadiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. These materials are useful in creating advanced coatings and films with specific functionalities .

Biological Studies

The compound can be utilized in various biological studies:

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with various biological targets, enhancing our understanding of its potential therapeutic effects. Molecular docking studies reveal that the compound exhibits favorable binding affinities with certain enzymes and receptors, which is crucial for drug design .

Industrial Chemistry

In industrial applications, the synthesis of this compound can lead to the development of agrochemicals and other industrially relevant products. The versatility of the oxadiazole group makes it suitable for various chemical reactions, facilitating the creation of novel compounds with desired properties .

Comparison of Biological Activities

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | |

| Compound B | Antifungal | Candida albicans | |

| Compound C | Anticancer | Various cancer cell lines |

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, demonstrating that compounds similar to this compound exhibited significant activity against resistant bacterial strains .

- Cancer Research : Another study focused on indole-based compounds, revealing their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells .

Análisis De Reacciones Químicas

Oxadiazole Ring

-

Synthesis : The formation of the oxadiazole ring typically involves condensation reactions between hydrazine derivatives and esters or acids. Phosphorous oxychloride can be used as a reagent to facilitate this process.

-

Reactivity : Oxadiazoles can participate in nucleophilic substitution reactions and may undergo ring opening under basic conditions.

Pyridine and Piperazine Rings

-

Synthesis : Pyridine and piperazine rings can be formed through various cyclization reactions. For piperazine, this often involves the reaction of diamines with dicarboxylic acids or their derivatives.

-

Reactivity : Both pyridine and piperazine rings can participate in alkylation and acylation reactions, depending on the substituents present.

Indole Ring

-

Synthesis : Indole rings can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones .

-

Reactivity : Indoles can undergo electrophilic substitution reactions, particularly at the 3-position.

Potential Chemical Reactions

Given the structural components of the compound, several potential chemical reactions can be proposed:

-

Nucleophilic Substitution : The oxadiazole ring may undergo nucleophilic substitution reactions, potentially replacing the isopropyl group with other nucleophiles.

-

Alkylation/Acylation : The piperazine ring can be further alkylated or acylated, modifying its substituents.

-

Electrophilic Substitution : The indole ring may undergo electrophilic substitution, particularly at the 3-position, allowing for the introduction of additional functional groups.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing the reactions and confirming the structure of synthesized derivatives. High-performance liquid chromatography (HPLC) can be used to monitor reaction progress and purity.

Data Table: Potential Reactions and Conditions

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Nucleophilic Substitution | Basic conditions, nucleophile (e.g., alkoxide) | Replacement of isopropyl group on oxadiazole |

| Alkylation/Acylation | Alkyl halide or acyl chloride, base (e.g., triethylamine) | Modification of piperazine substituents |

| Electrophilic Substitution | Electrophile (e.g., nitronium ion), acidic conditions | Introduction of functional groups at indole's 3-position |

This table outlines potential reactions based on the compound's structural components. Actual conditions and outcomes may vary depending on specific reagents and experimental settings.

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)-1-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O2/c1-17(2)25-27-24(28-33-25)18-8-9-22(26-15-18)30-10-12-31(13-11-30)23(32)14-19-16-29(3)21-7-5-4-6-20(19)21/h4-9,15-17H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWRVPHNTJWIOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CN(C5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.